N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanylacetamide derivatives featuring a hexahydrobenzothieno[2,3-d]pyrimidin-4-one core. Its structure includes a 4-chlorophenyl group at position 3 of the bicyclic system and a benzyloxy-substituted phenylacetamide moiety linked via a sulfanyl bridge.
Properties
CAS No. |
476486-19-8 |
|---|---|
Molecular Formula |
C31H26ClN3O3S2 |
Molecular Weight |
588.1 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C31H26ClN3O3S2/c32-21-10-14-23(15-11-21)35-30(37)28-25-8-4-5-9-26(25)40-29(28)34-31(35)39-19-27(36)33-22-12-16-24(17-13-22)38-18-20-6-2-1-3-7-20/h1-3,6-7,10-17H,4-5,8-9,18-19H2,(H,33,36) |
InChI Key |
DVXBQGVZFFBHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process starts with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and benzyloxyphenyl groups. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Properties
Notes:
- *Molecular weight calculated using ChemDraw Professional 22.0.
Bioactivity Profile Correlation
Clustering analysis () indicates that compounds with similar sulfanylacetamide cores and aromatic substituents share overlapping bioactivity profiles, particularly in protease inhibition. For example:
- Analogues lacking the 4-chlorophenyl group (e.g., ’s methoxyphenyl derivative) show divergent bioactivity, underscoring the importance of this substituent .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, particularly those involving nuclear receptors and inflammatory responses. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical formula for N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is C31H26ClN3O3S2. It features a complex arrangement of aromatic rings and heterocycles that contribute to its pharmacological properties. The presence of a benzyloxy group and a chlorophenyl moiety suggests potential interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 570.14 g/mol |
| LogP | 5.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These receptors are crucial for regulating lipid metabolism and inflammation. Agonism of PPARα has been associated with beneficial effects in conditions like metabolic syndrome and cardiovascular diseases .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant activity in cellular assays:
- Cellular Activity : Compounds from the same chemotype showed EC50 values less than 5 µM in luciferase assays, indicating potent biological activity.
- Cytotoxicity : A91 (a related analogue) exhibited no cytotoxicity in retinal pigment epithelium cells at concentrations up to 200 µM, suggesting a favorable safety profile .
Case Study 1: PPARα Agonism
A study evaluating the effects of a related compound demonstrated significant reductions in markers of inflammation and lipid levels in diabetic mice. The compound was found to activate PPARα pathways effectively. This suggests that N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may have similar therapeutic potential.
Case Study 2: Cardiotoxicity Assessment
In assessments for cardiotoxicity via the hERG potassium channel assay, related compounds showed low inhibition rates. This indicates a lower risk of cardiac side effects compared to other classes of drugs that target PPARs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
